molecular formula C6H4F3N5O B8700276 8-(Trifluoromethyl)guanine

8-(Trifluoromethyl)guanine

Cat. No. B8700276
M. Wt: 219.12 g/mol
InChI Key: PMBTXEBVBFFXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)guanine is a useful research compound. Its molecular formula is C6H4F3N5O and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Trifluoromethyl)guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethyl)guanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4F3N5O

Molecular Weight

219.12 g/mol

IUPAC Name

2-amino-8-(trifluoromethyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C6H4F3N5O/c7-6(8,9)4-11-1-2(12-4)13-5(10)14-3(1)15/h(H4,10,11,12,13,14,15)

InChI Key

PMBTXEBVBFFXHF-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N1)C(F)(F)F)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.10 g (0.67 mmol) of guanine was weighed and placed in a two-neck flask and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 130 ml of dimethyl sulfoxide, 1.3 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.15 ml of a 30% hydrogen peroxide aqueous solution and 0.2 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. Formation of 8-trifluoromethylguanine (19F-NMR yield: 43%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. The subsequent procedure was conducted in the same manner as in Example 1 and 8-trifluoromethylguanine was obtained as a white solid (0.018 g, yield: 8%).
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